molecular formula C15H24N4O B7132839 N-methyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]acetamide

N-methyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]acetamide

Cat. No.: B7132839
M. Wt: 276.38 g/mol
InChI Key: NEADLSCXGOPTCP-UHFFFAOYSA-N
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Description

N-methyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a pyrimidine moiety and an acetamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-methyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-11(2)15-17-7-4-13(18-15)19-8-5-12(6-9-19)10-14(20)16-3/h4,7,11-12H,5-6,8-10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEADLSCXGOPTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CCC(CC2)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]acetamide typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common method includes the alkylation of piperidine with a suitable pyrimidine derivative under basic conditions, followed by the introduction of the acetamide group through an amidation reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in achieving high purity levels required for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or piperidine rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-methyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-methyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]acetamide include:

    N-methyl-2-[1-(2-pyridin-4-yl)piperidin-4-yl]acetamide: A similar compound with a pyridine ring instead of a pyrimidine ring.

    N-methyl-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetamide: Features a phenyl group attached to the pyrimidine ring.

Uniqueness

This compound is unique due to the presence of the isopropyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.

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